7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 6-methyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions might occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the chlorine substituent.
7-Chloro-1,8-naphthyridin-2(1H)-one: Lacks the methyl group.
1,8-Naphthyridin-2(1H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both chlorine and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
7-chloro-6-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-7(13)11-9(6)12-8(5)10/h2-4H,1H3,(H,11,12,13) |
InChI Key |
UZOMZZXUGZQUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)C=C2)N=C1Cl |
Origin of Product |
United States |
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